Cas no 460-32-2 (3-Bromo-1,1,1-trifluoropropane)
3-Bromo-1,1,1-trifluoropropane Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-1,1,1-trifluoropropane
- 3-BROMO-1.1.1-TRIFLUOROPROPANE
- C3H4BrF3
- Propane,3-bromo-1,1,1-trifluoro-
- 1-bromo-2-trifluoromethylethane
- 1-Bromo-3,3,3-trifluoropropane
- 3,3,3-trifluoro-1-bromopropane
- 3,3,3-trifluoropropyl bromide
- 3-bromo-1,1,1-trifluoro-propane
- ZLC0170
- A826966
- 3-bromo-1, 1, 1-trifluoro-propane
- CS-0121180
- AKOS005255119
- FT-0607469
- 3-bromo-1,1,1-trifluoropropan
- (3,3,3-trifluoro)-propyl bromide
- NS00125221
- 460-32-2
- 1-bromo-3,3,3-trifluoro-n-propane
- Bromotrifluoropropane
- AS-48233
- SCHEMBL30210
- Propane, 3-bromo-1,1,1-trifluoro-
- 1-bromo-3,3,3-trifluoro propane
- B059590000
- 3-bromanyl-1,1,1-tris(fluoranyl)propane
- J-504412
- MFCD00042193
- DTXSID80369364
- DB-001177
-
- MDL: MFCD00042193
- Inchi: 1S/C3H4BrF3/c4-2-1-3(5,6)7/h1-2H2
- InChI Key: SAUGMJLWYLQPEM-UHFFFAOYSA-N
- SMILES: BrCCC(F)(F)F
Computed Properties
- Exact Mass: 175.94500
- Monoisotopic Mass: 175.94485g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
- Complexity: 48.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.5
Experimental Properties
- Color/Form: Not determined
- Density: 1.644
- Melting Point: 62-63 ºC
- Boiling Point: 65 ºC
- Flash Point: -26 ºC
- Refractive Index: 1.3603
- PSA: 0.00000
- LogP: 2.33370
- Solubility: Not determined
3-Bromo-1,1,1-trifluoropropane Security Information
- Hazard Statement: Irritant
- Hazard Category Code: 59-36/37/38
- Safety Instruction: S59-S37/39-S26
-
Hazardous Material Identification:
- HazardClass:IRRITANT, OZONE DEPLETER
- Risk Phrases:R59
3-Bromo-1,1,1-trifluoropropane Customs Data
- HS CODE:2903799090
- Customs Data:
China Customs Code:
2903799090Overview:
2903799090 Other acyclic hydrocarbon halogenated derivatives(Containing two or more different halogens).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Summary:
2903799090 halogenated derivatives of acyclic hydrocarbons containing two or more different halogens.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
3-Bromo-1,1,1-trifluoropropane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B922718-25g |
3-Bromo-1,1,1-trifluoropropane |
460-32-2 | 95% | 25g |
¥10,800.00 | 2022-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 007158-5g |
3-Bromo-1,1,1-trifluoropropane |
460-32-2 | 95% | 5g |
1706.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 007158-25g |
3-Bromo-1,1,1-trifluoropropane |
460-32-2 | 95% | 25g |
6419.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 007158-5g |
3-Bromo-1,1,1-trifluoropropane |
460-32-2 | 95% | 5g |
1706CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 007158-25g |
3-Bromo-1,1,1-trifluoropropane |
460-32-2 | 95% | 25g |
6419CNY | 2021-05-07 | |
| ChemScence | CS-0121180-1g |
1-Bromo-3,3,3-trifluoropropane |
460-32-2 | 1g |
$48.0 | 2022-04-27 | ||
| ChemScence | CS-0121180-5g |
1-Bromo-3,3,3-trifluoropropane |
460-32-2 | 5g |
$135.0 | 2022-04-27 | ||
| ChemScence | CS-0121180-25g |
1-Bromo-3,3,3-trifluoropropane |
460-32-2 | 25g |
$565.0 | 2022-04-27 | ||
| abcr | AB107192-5 g |
1-Bromo-3,3,3-trifluoropropane, 98%; . |
460-32-2 | 98% | 5g |
€232.00 | 2023-04-05 | |
| abcr | AB107192-25 g |
1-Bromo-3,3,3-trifluoropropane, 98%; . |
460-32-2 | 98% | 25g |
€574.00 | 2023-04-05 |
3-Bromo-1,1,1-trifluoropropane Suppliers
3-Bromo-1,1,1-trifluoropropane Related Literature
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1. 676. Fluoro-olefins. Part II. Synthesis and reactions of some 3 : 3 : 3-trihalogenopropenesR. N. Haszeldine J. Chem. Soc. 1953 3371
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2. 550. Reactions of fluorocarbon radicals. Part V. Alternative syntheses for trifluoromethylacetylene (3 : 3 : 3-trifluoropropyne), and the influence of polyfluoro-groups on adjacent hydrogen and halogen atomsR. N. Haszeldine J. Chem. Soc. 1951 2495
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3. 473. The addition of free radicals to unsaturated systems. Part I. The direction of radical addition to 3 : 3 : 3-trifluoropropeneR. N. Haszeldine J. Chem. Soc. 1952 2504
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4. 241. The addition of free radicals to unsaturated systems. Part II. Radical addition to olefins of the type R·CH:CH2R. N. Haszeldine,B. R. Steele J. Chem. Soc. 1953 1199
-
5. Infra-red spectra accepted for deposition
Additional information on 3-Bromo-1,1,1-trifluoropropane
Recent Advances in the Application of 3-Bromo-1,1,1-trifluoropropane (CAS: 460-32-2) in Chemical and Pharmaceutical Research
3-Bromo-1,1,1-trifluoropropane (CAS: 460-32-2) has emerged as a versatile building block in the synthesis of fluorinated organic compounds, particularly in the pharmaceutical and agrochemical industries. This halogenated alkane is characterized by its unique reactivity profile, stemming from the presence of both bromine and trifluoromethyl groups. Recent studies have highlighted its potential as a key intermediate in the development of novel therapeutic agents and advanced materials.
A 2023 study published in the Journal of Fluorine Chemistry demonstrated the efficient use of 3-Bromo-1,1,1-trifluoropropane in nucleophilic substitution reactions to create trifluoromethylated pyridine derivatives. These compounds showed remarkable biological activity against several cancer cell lines, with IC50 values in the low micromolar range. The research team from Kyoto University developed a novel catalytic system that improved the yield of these reactions by 35% compared to traditional methods.
In the field of medicinal chemistry, researchers at Pfizer recently utilized 460-32-2 as a precursor for the synthesis of CF3-containing protease inhibitors. Their work, published in Bioorganic & Medicinal Chemistry Letters, revealed that the trifluoromethyl group introduced via this intermediate significantly enhanced the metabolic stability of the lead compounds while maintaining their target affinity. This finding has important implications for the development of next-generation antiviral drugs.
The material science applications of 3-Bromo-1,1,1-trifluoropropane have also seen significant advancements. A collaborative study between MIT and Dow Chemical Company demonstrated its utility in the preparation of fluorinated polymers with exceptional thermal stability and chemical resistance. These materials show promise for use in extreme environments, including aerospace applications and chemical processing equipment.
From a safety perspective, recent toxicological studies have provided updated data on the handling and storage requirements for 460-32-2. The European Chemicals Agency (ECHA) published a comprehensive risk assessment in 2024, confirming that while the compound requires careful handling due to its halogenated nature, it presents lower environmental persistence compared to similar brominated compounds without the trifluoromethyl group.
Looking forward, the unique properties of 3-Bromo-1,1,1-trifluoropropane continue to inspire innovative applications. Current research directions include its use in flow chemistry systems for continuous manufacturing of pharmaceutical intermediates and exploration of its photochemical properties for potential applications in organic electronics. The compound's combination of reactivity and stability makes it particularly valuable in these emerging fields.
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